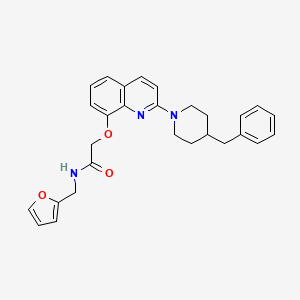

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a quinoline core, a piperidine ring, and a furan moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide likely involves multiple steps, including:

Formation of the quinoline core: This can be achieved through various methods such as the Skraup synthesis or Friedländer synthesis.

Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions where a piperidine derivative is introduced.

Attachment of the benzyl group: This can be done through alkylation reactions.

Formation of the furan moiety: This could involve cyclization reactions.

Final coupling: The final step would involve coupling the quinoline-piperidine intermediate with the furan moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other scalable techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan moiety.

Reduction: Reduction reactions could target the quinoline or piperidine rings.

Substitution: Various substitution reactions could occur, especially on the benzyl and furan groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits anti-inflammatory and analgesic effects. The presence of the piperidine ring is often associated with pain relief in similar compounds, suggesting its potential utility in pain management therapies.

Interaction with Receptors

Molecular docking studies have demonstrated that this compound may effectively bind to specific receptors involved in neurological processes. These interactions could modulate receptor activity, leading to potential therapeutic effects against neurodegenerative diseases such as Alzheimer's.

Inhibition of Cholinesterases

Research has highlighted the potential for this compound to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can enhance cholinergic activity, which is beneficial in treating conditions like Alzheimer's disease.

Case Study 1: Molecular Docking Analysis

A study on structurally related compounds revealed that modifications in the benzyl group significantly influenced binding affinity to AChE. The findings suggest that the specific arrangement of functional groups in this compound could enhance its inhibitory potency against AChE.

Case Study 2: Structure-Activity Relationship (SAR)

A series of benzylpiperidine derivatives were evaluated for their biological activity against chemokine receptors. SAR studies indicated that introducing various substituents on the piperidine ring improved selectivity and potency as CCR3 antagonists, which may also apply to this compound due to structural similarities.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide analogs: Compounds with similar structures but different substituents.

Quinoline derivatives: Compounds with a quinoline core but different functional groups.

Piperidine derivatives: Compounds with a piperidine ring but different attachments.

Uniqueness

The uniqueness of this compound would lie in its specific combination of functional groups and its resulting biological activity or chemical reactivity.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Actividad Biológica

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a quinoline core, a piperidine ring, and an amide bond, which are commonly associated with bioactive compounds. This article explores its biological activity, focusing on its pharmacological properties, molecular interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C30H30N3O2, with a molecular weight of approximately 500.04 g/mol. The presence of functional groups such as the quinoline and piperidine rings suggests interactions with various biological targets, potentially influencing neurological processes and exhibiting anti-inflammatory properties.

Anti-inflammatory Properties

Preliminary studies indicate that derivatives of this compound may exhibit significant anti-inflammatory effects. For instance, related compounds in the quinoline series have demonstrated IC50 values ranging from 4.6 µM to 5.0 µM against beta-glucuronidase release, suggesting potent anti-inflammatory capabilities . While specific data for this compound is limited, its structural similarities to these derivatives imply potential efficacy in reducing inflammation.

Cytotoxicity and Anticancer Potential

Research on related piperidine and quinoline compounds has shown promising results in terms of cytotoxicity against various cancer cell lines. For example, benzoylpiperidine derivatives have exhibited IC50 values ranging from 7.9 µM to 92 µM against human cancer cells . Although direct studies on the specific compound are scarce, its structural components suggest it may possess similar anticancer properties.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound can effectively bind to active sites of enzymes involved in inflammatory pathways and cancer progression . The docking simulations reveal that the quinoline moiety allows for favorable interactions with target proteins, potentially leading to modulation of their activity.

Case Studies

Several case studies have highlighted the biological activities of structurally similar compounds:

- Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited strong inhibition of COX enzymes (IC50 values <10 µM), indicating their potential as anti-inflammatory agents .

- Piperidine-based Compounds : Research showed that piperidine derivatives could selectively inhibit cancer cell growth while maintaining low cytotoxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3/c32-27(29-19-24-9-5-17-33-24)20-34-25-10-4-8-23-11-12-26(30-28(23)25)31-15-13-22(14-16-31)18-21-6-2-1-3-7-21/h1-12,17,22H,13-16,18-20H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTHTMVBEPYTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NCC5=CC=CO5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.